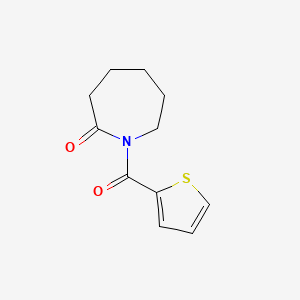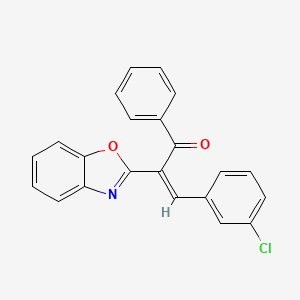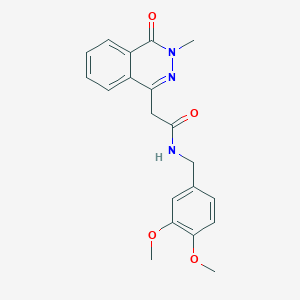![molecular formula C22H19NO3S B12161384 4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide](/img/structure/B12161384.png)
4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide is an organic compound with the molecular formula C22H19NO3S This compound is known for its unique structural features, which include a phenylsulfonyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Ethenyl Intermediate: The initial step involves the formation of the ethenyl intermediate through a reaction between a phenylsulfonyl chloride and a suitable ethenyl precursor under basic conditions.
Coupling Reaction: The ethenyl intermediate is then coupled with 4-methylbenzamide in the presence of a catalyst, such as palladium or copper, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenylsulfonyl group, using nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-[(Z)-2-(3-phenoxyphenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl]benzamide
- 4-methyl-N-[(Z)-2-phenyl-1-(phenylmethyl)ethenyl]benzamide
Uniqueness
4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C22H19NO3S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[(Z)-1-(benzenesulfonyl)-2-phenylethenyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H19NO3S/c1-17-12-14-19(15-13-17)22(24)23-21(16-18-8-4-2-5-9-18)27(25,26)20-10-6-3-7-11-20/h2-16H,1H3,(H,23,24)/b21-16- |
InChI Key |
DMVKHVUNBZBQER-PGMHBOJBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-fluoro-2-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}quinazolin-4(3H)-one](/img/structure/B12161305.png)




![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161342.png)
![N-(2-chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12161346.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12161348.png)
![2-[(1-Naphthylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B12161358.png)
![2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B12161366.png)
![1-(4-Chloro-2-methyl-phenoxy)-3-[4-(4-fluoro-phenyl)-piperazin-1-yl]-propan-2-ol](/img/structure/B12161373.png)
![methyl N-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl}glycinate](/img/structure/B12161375.png)
![(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12161382.png)
